molecular formula C20H32 B14543396 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene CAS No. 62056-43-3

1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene

Cat. No.: B14543396
CAS No.: 62056-43-3
M. Wt: 272.5 g/mol
InChI Key: KLBPOEIZBNJQGZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with tert-butyl groups and a cyclohexyl ring

Preparation Methods

The synthesis of 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene include:

The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

62056-43-3

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

1-tert-butyl-2-(4-tert-butylcyclohexyl)benzene

InChI

InChI=1S/C20H32/c1-19(2,3)16-13-11-15(12-14-16)17-9-7-8-10-18(17)20(4,5)6/h7-10,15-16H,11-14H2,1-6H3

InChI Key

KLBPOEIZBNJQGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=CC=CC=C2C(C)(C)C

Origin of Product

United States

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